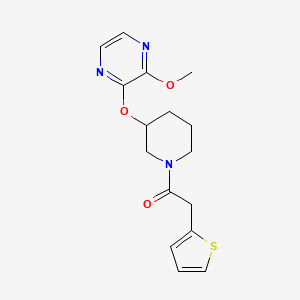
1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPE belongs to the class of molecules called piperidine derivatives, which have been extensively studied for their biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds synthesized from amino substituted benzothiazoles and chloropyridine, similar in structure to the compound , have shown variable and modest activity against bacterial and fungal strains. This suggests potential antimicrobial applications for derivatives of similar structural families (Patel, Agravat, & Shaikh, 2011).
Antiallergy Activity
Derivatives of piperidines, structurally related to the compound of interest, have demonstrated potent antiallergy activity. This indicates the potential utility of such compounds in developing antiallergic therapeutics (Walsh, Franzyshen, & Yanni, 1989).
Antimicrobial and Antifungal Properties
One-pot multicomponent synthesis involving methoxynaphthalen-yl ethanone and aryl-1-phenyl-1Hpyrazole has led to compounds with good antimicrobial activity, suggesting that structurally similar compounds could be explored for antimicrobial applications (Ashok et al., 2014).
Electrochemical Synthesis and Potential Applications
Electrochemical methods have been developed for synthesizing new phenylpiperazine derivatives, indicating a green and efficient synthesis pathway that could be applied to the synthesis of related compounds with potential pharmaceutical applications (Nematollahi & Amani, 2011).
GABA Receptor Reactivity
Studies on arylpiperazine-based drugs have evaluated their biochemical properties and reactivity towards the human GABA receptor, suggesting that similar compounds could be investigated for neurological or psychological disorders (Onawole et al., 2017).
Propiedades
IUPAC Name |
1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-21-15-16(18-7-6-17-15)22-12-4-2-8-19(11-12)14(20)10-13-5-3-9-23-13/h3,5-7,9,12H,2,4,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWWWUUDKSWXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)-8-methoxychromene-3-carboxamide](/img/structure/B2571905.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B2571908.png)

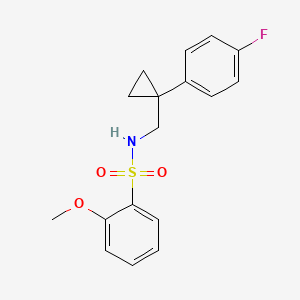
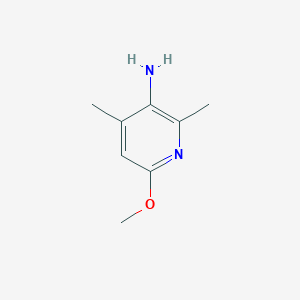
![4-[({3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B2571913.png)
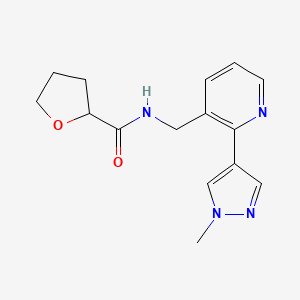
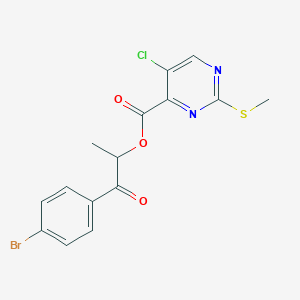
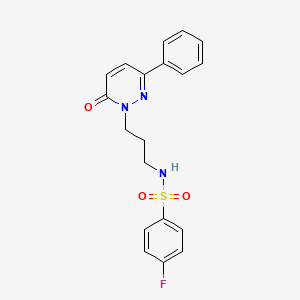
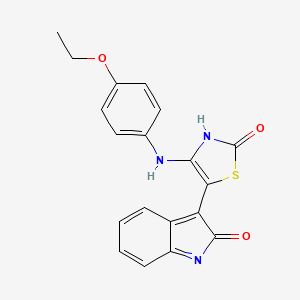
![4,6-Bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-amine](/img/structure/B2571923.png)
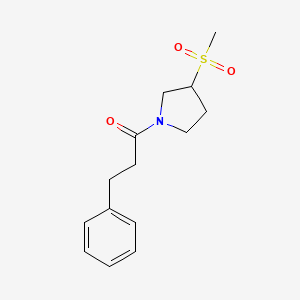
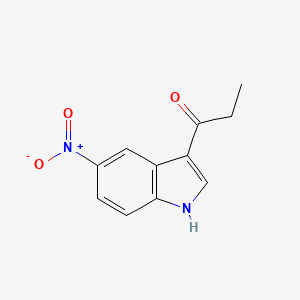
![2-((2,5-dimethylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2571927.png)